molecular formula C13H22O2 B15178641 2-(Heptyloxy)-3-methylcyclopent-2-en-1-one CAS No. 94202-12-7

2-(Heptyloxy)-3-methylcyclopent-2-en-1-one

Cat. No.: B15178641
CAS No.: 94202-12-7
M. Wt: 210.31 g/mol
InChI Key: DTNSBJIEHMLBJE-UHFFFAOYSA-N
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Description

2-(Heptyloxy)-3-methylcyclopent-2-en-1-one is an organic compound characterized by a cyclopentene ring substituted with a heptyloxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Heptyloxy)-3-methylcyclopent-2-en-1-one typically involves the reaction of 3-methylcyclopent-2-en-1-one with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide. The general reaction scheme is as follows:

3-methylcyclopent-2-en-1-one+heptyl bromideK2CO3,solventThis compound\text{3-methylcyclopent-2-en-1-one} + \text{heptyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{solvent}} \text{this compound} 3-methylcyclopent-2-en-1-one+heptyl bromideK2​CO3​,solvent​this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(Heptyloxy)-3-methylcyclopent-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the heptyloxy group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Heptyloxy)-3-methylcyclopent-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Heptyloxy)-3-methylcyclopent-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heptyloxy group and cyclopentene ring play crucial roles in its binding affinity and specificity. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hexyloxy)-3-methylcyclopent-2-en-1-one
  • 2-(Octyloxy)-3-methylcyclopent-2-en-1-one
  • 2-(Nonoxyloxy)-3-methylcyclopent-2-en-1-one

Uniqueness

2-(Heptyloxy)-3-methylcyclopent-2-en-1-one is unique due to its specific heptyloxy substitution, which imparts distinct physicochemical properties compared to its homologs

Properties

CAS No.

94202-12-7

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

2-heptoxy-3-methylcyclopent-2-en-1-one

InChI

InChI=1S/C13H22O2/c1-3-4-5-6-7-10-15-13-11(2)8-9-12(13)14/h3-10H2,1-2H3

InChI Key

DTNSBJIEHMLBJE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=C(CCC1=O)C

Origin of Product

United States

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